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Compound of Interest

Compound Name: Indole-5-carboxylic acid

Cat. No.: B178182 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Indole-
5-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these analyses. This

document is intended for researchers, scientists, and professionals in drug development and

related fields.

Spectroscopic Data Summary
The structural and electronic properties of Indole-5-carboxylic acid have been characterized

using various spectroscopic techniques. The quantitative data are summarized in the tables

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Indole-5-
carboxylic acid. The data presented here are predicted based on established chemical shift

ranges and analysis of structurally similar indole derivatives, such as Indole-2-carboxylic acid,

as comprehensive experimental data for the 5-carboxy isomer is not readily available in public

repositories. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: 1H NMR Spectroscopic Data (Predicted) for Indole-5-carboxylic Acid Solvent:

DMSO-d6, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Number of
Protons

Assignment

~12.5 Broad Singlet - 1H -COOH

~11.5 Singlet - 1H N-H

~8.2 Singlet - 1H H-4

~7.7 Doublet ~8.5 1H H-6

~7.5 Doublet ~8.5 1H H-7

~7.4 Triplet ~2.5 1H H-2

~6.5 Triplet ~2.5 1H H-3

Table 2: 13C NMR Spectroscopic Data (Predicted) for Indole-5-carboxylic Acid Solvent:

DMSO-d6

Chemical Shift (δ) (ppm) Assignment

~168 C=O (Carboxylic Acid)

~138 C-7a

~130 C-5

~127 C-2

~125 C-3a

~122 C-4

~120 C-6

~112 C-7

~102 C-3

Infrared (IR) Spectroscopy
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The FT-IR spectrum of solid Indole-5-carboxylic acid is characterized by absorptions

corresponding to its key functional groups.

Table 3: FT-IR Spectroscopic Data for Indole-5-carboxylic Acid

Wavenumber (cm-1) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3400 Medium, Sharp N-H stretch (Indole)

~3100 Medium C-H stretch (Aromatic)

1760-1690 Strong C=O stretch (Carboxylic Acid)

~1620, ~1460 Medium C=C stretch (Aromatic)

1320-1210 Strong C-O stretch (Carboxylic Acid)

950-910 Medium, Broad O-H bend (Carboxylic Acid)

~740 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Indole-5-carboxylic acid (Molecular

Weight: 161.16 g/mol ) is expected to show a prominent molecular ion peak and characteristic

fragmentation patterns.

Table 4: Mass Spectrometry Data (Predicted) for Indole-5-carboxylic Acid

m/z Relative Intensity Assignment

161 High [M]+ (Molecular Ion)

144 Medium [M - OH]+

116 High [M - COOH]+

89 Medium [M - COOH - HCN]+
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Experimental Protocols
The following are representative protocols for the spectroscopic analysis of Indole-5-
carboxylic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Indole-5-carboxylic acid in 0.6-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d6). Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more

scans are typically required due to the lower natural abundance and smaller gyromagnetic

ratio of 13C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the 1H NMR spectrum and identify the

chemical shifts and coupling constants.

FT-IR Spectroscopy Protocol (Thin Solid Film)
Sample Preparation: Dissolve a small amount of solid Indole-5-carboxylic acid (approx. 50

mg) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl

or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound

on the plate.[1]

Background Spectrum: Run a background spectrum of the clean, empty sample holder in the

FT-IR spectrometer.
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Sample Analysis: Place the salt plate with the sample film in the spectrometer's sample

holder and acquire the IR spectrum. The typical range is 4000-400 cm-1.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization)
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: Introduce a small amount of the solid sample into the ion source,

typically via a direct insertion probe.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like Indole-5-carboxylic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b178182#spectroscopic-data-nmr-ir-ms-of-indole-5-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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